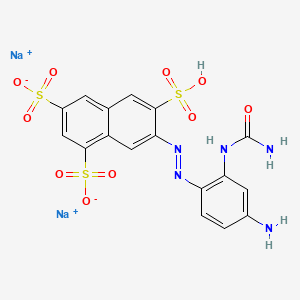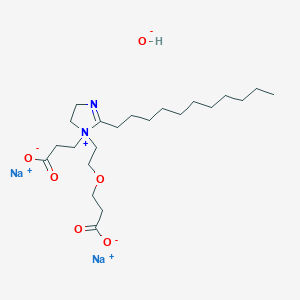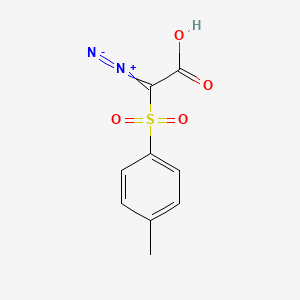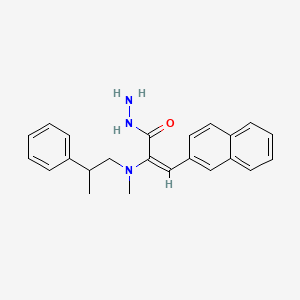
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide is a complex organic compound with a unique structure that combines elements of glycine, phenethyl, and naphthyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide typically involves multiple steps, starting with the preparation of the glycine derivative. The process includes:
N-Methylation of Glycine: This step involves the methylation of glycine using methyl iodide in the presence of a base such as sodium hydroxide.
Formation of the Phenethyl Derivative: The alpha-methylphenethyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Condensation with 2-Naphthylmethylene Hydrazide: The final step involves the condensation of the N-methyl-N-(alpha-methylphenethyl)glycine with 2-naphthylmethylene hydrazide under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the glycine or phenethyl moieties using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted glycine or phenethyl derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylglycine: A simpler derivative with similar structural features.
N-Phenethylglycine: Another related compound with a phenethyl group.
2-Naphthylmethylene Hydrazide: A component of the target compound with distinct properties.
Uniqueness
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide is unique due to its combination of glycine, phenethyl, and naphthyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
72606-64-5 |
|---|---|
Formule moléculaire |
C23H25N3O |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(E)-2-[methyl(2-phenylpropyl)amino]-3-naphthalen-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C23H25N3O/c1-17(19-8-4-3-5-9-19)16-26(2)22(23(27)25-24)15-18-12-13-20-10-6-7-11-21(20)14-18/h3-15,17H,16,24H2,1-2H3,(H,25,27)/b22-15+ |
Clé InChI |
VKAIUXWMSOGSLP-PXLXIMEGSA-N |
SMILES isomérique |
CC(CN(C)/C(=C/C1=CC2=CC=CC=C2C=C1)/C(=O)NN)C3=CC=CC=C3 |
SMILES canonique |
CC(CN(C)C(=CC1=CC2=CC=CC=C2C=C1)C(=O)NN)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



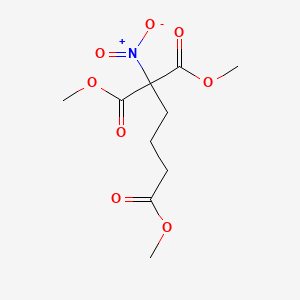



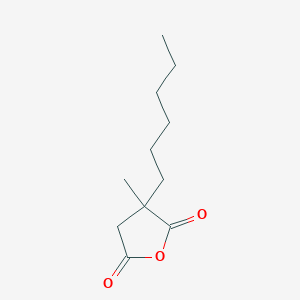
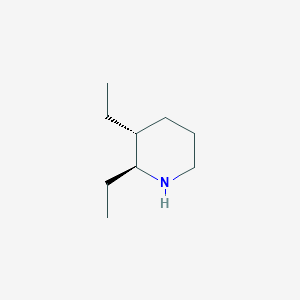
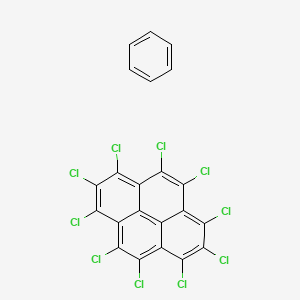
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)

